2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
CAS No.: 1021252-38-9
Cat. No.: VC11926112
Molecular Formula: C18H15F2N3O3
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021252-38-9 |
|---|---|
| Molecular Formula | C18H15F2N3O3 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 2,4-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide |
| Standard InChI | InChI=1S/C18H15F2N3O3/c19-12-4-5-13(14(20)11-12)18(25)21-8-2-9-23-17(24)7-6-15(22-23)16-3-1-10-26-16/h1,3-7,10-11H,2,8-9H2,(H,21,25) |
| Standard InChI Key | VFWBVPBPWDLYBF-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F |
| Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular architecture combines three key subunits:
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A pyridazinone ring (1,6-dihydropyridazin-6-one) at the core, which is a nitrogen-rich heterocycle known for hydrogen-bonding capabilities.
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A furan-2-yl substituent attached to the pyridazinone’s C3 position, introducing aromaticity and potential π-π stacking interactions.
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A 2,4-difluorobenzamide group connected via a three-carbon propyl linker, providing hydrophobic and electron-withdrawing properties .
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 359.3 g/mol | |
| SMILES | O=C(NCCCn1nc(-c2ccco2)ccc1=O)c1ccc(F)cc1F | |
| IUPAC name | 2,4-Difluoro-N-[3-(3-(furan-2-yl)-6-oxopyridazin-1-yl)propyl]benzamide |
Spectroscopic and Computational Data
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InChIKey:
VFWBVPBPWDLYBF-UHFFFAOYSA-N, confirming stereochemical uniqueness. -
XLogP3: Estimated at 2.7 (PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen bond donors/acceptors: 1 and 5, respectively, suggesting solubility in polar aprotic solvents.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol is published, retro-synthetic analysis suggests feasible pathways:
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Pyridazinone formation: Cyclocondensation of hydrazine with a β-keto ester derivative, followed by oxidation.
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Furan-2-yl introduction: Suzuki-Miyaura coupling of a boronic ester to a halogenated pyridazinone intermediate .
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Benzamide linkage: Amide coupling between 2,4-difluorobenzoic acid and the propylamine side chain via EDCI/HOBt activation.
Challenges:
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Steric hindrance from the furan group may reduce coupling efficiency.
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Fluorine atoms necessitate anhydrous conditions to prevent hydrolysis .
Analytical Validation
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HPLC: Purity >95% reported by suppliers, with retention time ~12.3 min (C18 column, 70:30 acetonitrile/water) .
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MS (ESI+): Major peak at m/z 360.1 [M+H]⁺, consistent with molecular weight.
Pharmacological Profile and Mechanisms
Target Prediction
Hypothesized targets based on structural analogs:
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Kinases: The pyridazinone scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib). Fluorine atoms may enhance binding to hydrophobic kinase pockets .
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Proteolysis-targeting chimeras (PROTACs): The benzamide moiety could serve as an E3 ligase recruiter, enabling targeted protein degradation .
Table 2: Predicted ADME properties (SwissADME)
| Parameter | Prediction |
|---|---|
| GI absorption | High |
| BBB permeant | Yes |
| P-gp substrate | No |
| CYP2D6 inhibitor | Likely |
Biological Activity
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In vitro: No IC₅₀ data available. Analogous pyridazinones show nM activity against Abl1 and PDGFR-β .
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In vivo: Unreported. Fluorinated benzamides often exhibit prolonged half-lives (>6 h in rodents) .
Applications and Future Directions
Medicinal Chemistry
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Oncology: Potential kinase inhibitor for glioblastoma (PDGFR-β overexpression) .
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Antiviral: Pyridazinones inhibit viral proteases (e.g., SARS-CoV-2 3CLpro); furan moieties may enhance binding .
Chemical Biology
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